![molecular formula C25H26N2O3 B6538583 2-ethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}naphthalene-1-carboxamide CAS No. 1060259-96-2](/img/structure/B6538583.png)
2-ethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}naphthalene-1-carboxamide
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Overview
Description
The compound “2-ethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}naphthalene-1-carboxamide” is a complex organic molecule. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . Attached to this naphthalene ring is a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The molecule also contains an ethoxy group (C2H5O-) and a pyrrolidinyl group, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthalene ring system would contribute significant resonance stabilization to the molecule. The presence of the carboxamide, ethoxy, and pyrrolidinyl groups would also impact the molecule’s overall structure and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carboxamide group might be susceptible to hydrolysis, and the naphthalene ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthalene ring might make the compound relatively nonpolar and insoluble in water. The compound’s melting and boiling points, density, and other properties would depend on the strength of the intermolecular forces present .Scientific Research Applications
- Structure–activity relationship (SAR) studies have revealed that substituents on the pyrrolidine ring significantly impact antibacterial activity .
- Researchers have used sodium alginate in conjunction with a derivative of this compound (PYRDGA) to synthesize adsorbent gels for selectively adsorbing REE³⁺ ions .
- Analogues of pyrazine and pyrazinamide, structurally related to the pyrrolidine ring, exhibit higher anti-TB activity against Mycobacterium tuberculosis (MTB) .
Antibacterial Agents
Rare Earth Metal Ions Adsorption
Anti-Tubercular Agents
Imidazole Derivatives
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethoxy-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-2-30-22-14-11-19-7-3-4-8-21(19)24(22)25(29)26-20-12-9-18(10-13-20)17-23(28)27-15-5-6-16-27/h3-4,7-14H,2,5-6,15-17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDQTXOTPCUUTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-1-naphthamide |
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